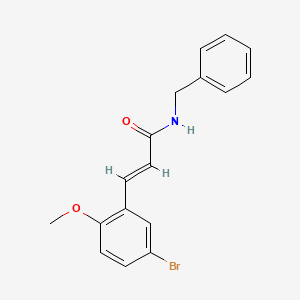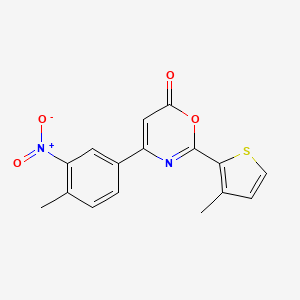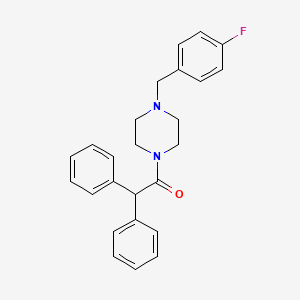
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MMB, is a thiazolone derivative that has been extensively studied for its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In
Wirkmechanismus
The mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its therapeutic effects by modulating various signaling pathways and enzymes. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has exhibited antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad spectrum of activity against various diseases. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in vivo. This can help to optimize the dosing and administration of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one for maximum therapeutic effect. Another potential direction is to investigate the combination of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential therapeutic targets.
Synthesemethoden
The synthesis of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-methoxybenzaldehyde with 2-methylthio-1,3-thiazol-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in high purity. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has exhibited antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-15-9-5-3-8(4-6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDJTHKLAHPYAB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)



![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)


![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)